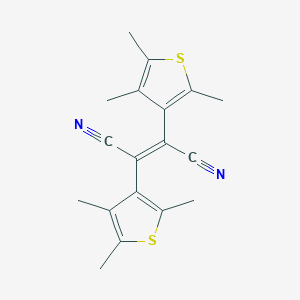

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Description

Properties

IUPAC Name |

(E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S2/c1-9-11(3)21-13(5)17(9)15(7-19)16(8-20)18-10(2)12(4)22-14(18)6/h1-6H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNDKKQQUZPETC-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=C(C#N)C2=C(SC(=C2C)C)C)C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1/C(=C(\C#N)/C2=C(SC(=C2C)C)C)/C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-50-3 | |

| Record name | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a photochromic molecule belonging to the diarylethene class. Diarylethenes are of significant interest in materials science and drug development due to their ability to undergo reversible photoisomerization, leading to changes in their chemical and physical properties. This guide details a robust synthetic pathway, in-depth characterization methodologies, and discusses the underlying scientific principles.

Introduction: The Significance of Photochromic Diarylethenes

Photochromism is a phenomenon in which a molecule undergoes a reversible transformation between two isomers with different absorption spectra upon photoirradiation.[1] Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance, making them ideal candidates for applications such as optical data storage, molecular switches, and photosensitive drug delivery systems.[1] The title compound, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, is a member of this class, featuring two 2,4,5-trimethyl-3-thienyl moieties connected by a dicyanoethene bridge. The electron-withdrawing cyano groups and the electron-rich trimethylthienyl groups influence the electronic properties and photochromic behavior of the molecule.

This guide will focus on a synthetic route involving an oxidative coupling reaction, a departure from the more common McMurry coupling used for many diarylethenes. We will also delve into the critical characterization techniques required to confirm the structure, purity, and photochromic properties of the synthesized compound.

Synthetic Strategy and Protocols

The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is achieved through a two-step process: first, the synthesis of the precursor, 2,4,5-trimethyl-3-(cyanomethyl)thiophene, followed by its oxidative coupling to yield the final product.

Synthesis of the Precursor: 2,4,5-Trimethyl-3-(cyanomethyl)thiophene

The synthesis of the cyanomethylthiophene precursor is a critical initial step. A plausible and efficient method involves the chloromethylation of 2,4,5-trimethylthiophene followed by a nucleophilic substitution with a cyanide salt.

Caption: Synthetic scheme for the precursor, 2,4,5-Trimethyl-3-(cyanomethyl)thiophene.

Step-by-Step Protocol:

-

Chloromethylation of 2,4,5-Trimethylthiophene: In a well-ventilated fume hood, combine 2,4,5-trimethylthiophene with chloromethyl methyl ether in glacial acetic acid.[2] Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent, such as benzene or diethyl ether. Wash the combined organic extracts with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude 2,4,5-trimethyl-3-chloromethylthiophene can be used in the next step without further purification.[2]

-

Cyanation: Dissolve the crude 2,4,5-trimethyl-3-chloromethylthiophene in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Add sodium cyanide portion-wise while monitoring the temperature. Heat the reaction mixture to ensure the completion of the nucleophilic substitution.

-

Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer to remove any remaining DMSO and cyanide salts. Dry the organic layer and remove the solvent. The crude product can be purified by column chromatography on silica gel to yield pure 2,4,5-trimethyl-3-(cyanomethyl)thiophene.

Expertise & Experience: The choice of a two-step process is based on the reliability of chloromethylation of electron-rich thiophenes and the subsequent efficient displacement of the chloride by cyanide. Using the crude chloromethylated intermediate directly is a common practice to avoid decomposition of this reactive species during purification.

Synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

The final product is synthesized via an oxidative coupling of the precursor, 2,4,5-trimethyl-3-(cyanomethyl)thiophene. This reaction is facilitated by a strong base and a phase-transfer catalyst in the presence of an oxidizing agent.[3]

Caption: Oxidative coupling to form the final product.

Step-by-Step Protocol:

-

Reaction Setup: To a 50% aqueous solution of sodium hydroxide containing a catalytic amount of triethylbenzylammonium chloride, add a mixture of 2,4,5-trimethyl-3-(cyanomethyl)thiophene and carbon tetrachloride (CCl₄).[3]

-

Reaction Execution: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 45 °C) for a few hours. The phase-transfer catalyst is crucial for bringing the thiophene substrate from the organic phase to the aqueous phase where the deprotonation and subsequent oxidation occur.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract the product with ether and chloroform.[3] Remove the solvent under reduced pressure.

-

Purification: The resulting mixture contains both the trans and cis isomers. These can be separated by column chromatography on silica gel. The trans isomer is typically less polar and elutes first. Recrystallization from a hexane-ether mixture can be performed to obtain the pure trans isomer as a yellow crystalline solid.[3]

Expertise & Experience: The use of a phase-transfer catalyst is essential for this reaction to proceed at a reasonable rate by facilitating the transport of the anionic intermediate between the aqueous and organic phases. Carbon tetrachloride acts as the oxidizing agent in this reaction. The trans isomer is generally the thermodynamically more stable product.

Characterization

Thorough characterization is imperative to confirm the identity, purity, and properties of the synthesized trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the three methyl groups on each thiophene ring. Due to the symmetry of the trans isomer, a simplified spectrum is expected compared to the cis isomer. |

| ¹³C NMR | Signals for the methyl carbons, the sp² carbons of the thiophene rings and the ethene bridge, and the sp carbon of the cyano groups. |

| IR Spectroscopy | A characteristic sharp peak for the C≡N stretching vibration of the cyano groups, typically in the range of 2200-2230 cm⁻¹. |

| UV-Vis Spectroscopy | An absorption maximum in the UV region corresponding to the π-π* transitions of the conjugated system. Upon irradiation with UV light, the formation of the closed-ring isomer should result in the appearance of a new absorption band in the visible region, leading to a color change. |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure and stereochemistry.

-

Crystal System: Triclinic[3]

-

Space Group: P-1[3]

-

Key Structural Features: The molecule adopts a trans configuration around the central C=C double bond. The two thiophene rings are not coplanar, with a significant dihedral angle between them.[3]

Photochromic Properties and Potential Applications

The photochromism of diarylethenes arises from a reversible 6π-electrocyclization reaction. Upon irradiation with UV light, the open-ring isomer of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is expected to undergo a cyclization to form a colored, closed-ring isomer. This process is reversible by irradiation with visible light.

Caption: Reversible photoisomerization of diarylethenes.

The unique photoresponsive nature of this compound opens up possibilities for its use in:

-

Optical Memory: The two stable states can represent "0" and "1" for data storage.

-

Molecular Switches: The reversible switching can be used to control other molecular processes or properties of a material.

-

Drug Delivery: As a component of a larger system, the photoisomerization could trigger the release of a therapeutic agent.

-

Organic Electronics: Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

Conclusion

This technical guide has outlined a detailed pathway for the synthesis and characterization of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. The described oxidative coupling method provides an effective alternative to traditional synthetic routes. The comprehensive characterization protocol ensures the confirmation of the desired product's structure and purity. The remarkable photochromic properties of this diarylethene derivative make it a promising candidate for a variety of applications in materials science and beyond.

References

- Huang, C., et al. (2013). Dicyanostilbene-based two-photon thermo-solvatochromic fluorescence probes with large two-photon absorption cross sections: Detection of solvent polarities, viscosities, and temperature.

- Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685-1716.

- Karam, N. H., Jumbad, H. T., & Al-Dujaili, A. H. (2016). Synthesis, characterization and study of the liquid crystalline behavior of four and six heterocyclic compounds. Iraqi Journal of Science, 57(3B), 1876-1890.

- Li, M., Pu, S.-Z., Fan, C.-B., & Le, Z.-G. (2008). 1,2-Bis[5-(2,2′-dicyanovinyl)-2-n-pentyl-3-thienyl]-3,3,4,4,5,5-hexafluorocyclopent-1-ene: a new photochromic diarylethene compound. Acta Crystallographica Section E: Structure Reports Online, 64(3), o538.

- Liu, F., Li, H., & Pu, S. (2019). Structure and photochromism of 1-[2-methyl-5-phenyl-3-thienyl]-2-[2-methyl-5-(4-chlorophenyl)-3-thienyl]3,3,4,4,5,5-hexafluorocyclopent-1-ene, C27H16ClF6S2. Zeitschrift für Kristallographie - New Crystal Structures, 234(1), 49-51.

- trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. (2011).

- Wu, W., Li, S., & Zhang, J. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 12(26), 15885-15909.

-

Synthesis of 2,4,5-Trimethyl-3-chloromethyl-thiophene. PrepChem. Retrieved from [Link]

-

Oxidative coupling. In Wikipedia. Retrieved from [Link]

- Oxidative Coupling Mechanisms: Current State of Understanding. (2018).

- Development of Oxidative Coupling Reactions of Arenols and Alkenes Using Hypohalite Salts. (2020). Journal of Synthetic Organic Chemistry, Japan, 78(11), 1096-1106.

- Rh(III)-Catalyzed Oxidative Coupling of Unactivated Alkenes via C–H Activation. (2011). Organic Letters, 13(16), 4368-4371.

- Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. (2023). Molecules, 28(11), 4393.

-

5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. In Wikipedia. Retrieved from [Link]

-

2-thiophenethiol. Organic Syntheses. Retrieved from [Link]

-

3-methylthiophene. Organic Syntheses. Retrieved from [Link]

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(35), 22695-22710.

- Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. (2021). ACS Omega, 6(46), 31089-31096.

- Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. (2016). RSC Advances, 6(10), 8149-8156.

-

trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. (2011). Acta Crystallographica Section E, 67(3), o399. [Link]

-

Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators. Chemical Reviews, 114(24), 12174–12277. [Link]

Sources

photophysical properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

An In-Depth Technical Guide to the Photophysical Properties of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylethenes represent a prominent class of photochromic molecules that undergo reversible isomerization between two stable states upon irradiation with light of specific wavelengths. This unique photoswitching capability, coupled with their high thermal stability and fatigue resistance, has positioned them as key components in the development of molecular switches, optical data storage, and smart materials. Among these, trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands out as a versatile compound with significant potential in organic electronics and materials science. Its structure, featuring two 2,4,5-trimethyl-3-thienyl moieties linked by a dicyanoethene bridge, allows for efficient charge transport and light-responsive behavior, making it a valuable asset in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This guide provides a comprehensive overview of the core photophysical properties of this compound, detailing its photochromic mechanism, synthesis, and characterization, with a focus on field-proven insights and experimental causality.

Core Photophysical Properties and Photochromic Mechanism

The photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is rooted in a reversible 6π-electrocyclization reaction. The trans isomer exists in an open-ring, colorless form. Upon irradiation with ultraviolet (UV) light, it undergoes a conrotatory cyclization to form a closed-ring isomer, which is typically colored due to the extended π-conjugation across the newly formed bond. This process can be reversed by irradiating the closed-ring isomer with visible light, causing it to revert to the open-ring form.

Photochromic Reaction Pathway

Caption: Reversible photoisomerization of the diarylethene core.

Key Photophysical Parameters

| Parameter | Value | Wavelength | Reference |

| Photocyclization Quantum Yield (ΦOF→CF) | 0.41 ± 0.05 | 405 nm | |

| Photocycloreversion Quantum Yield (ΦCF→OF) | 0.12 ± 0.02 | 546 nm |

The molar absorption coefficient of the closed form of the cis isomer has been estimated to be 4650 L mol-1 cm-1 at 512 nm. It is important to note that while the photophysical behavior of the trans isomer is expected to be similar, these values may differ.

Synthesis and Structural Characterization

General Synthetic Approach

The synthesis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene typically involves the coupling of two 3-substituted-2,4,5-trimethylthiophene precursors. A common synthetic route is the McMurry coupling reaction, which utilizes a low-valent titanium reagent to reductively couple two ketone or aldehyde functional groups to form an alkene.

Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Structural Verification

Confirmation of the chemical structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the connectivity of the atoms and the stereochemistry of the double bond. The chemical shifts and coupling constants of the protons and carbons in the trimethylthienyl groups and the ethene bridge provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C18H18N2S2).

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the open and closed isomers.

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., hexane, toluene, or acetonitrile).

-

Record the UV-Vis absorption spectrum of the open-ring isomer using a spectrophotometer.

-

Irradiate the solution with a UV lamp at the wavelength of maximum absorption to induce cyclization. Monitor the spectral changes until a photostationary state is reached.

-

Record the absorption spectrum of the closed-ring isomer.

-

To measure fluorescence, excite the sample at the absorption maximum of each isomer and record the emission spectrum using a spectrofluorometer.

Determination of Photoisomerization Quantum Yields

Objective: To quantify the efficiency of the photocyclization and photocycloreversion reactions.

Methodology:

-

Prepare a solution of the compound with a known concentration.

-

Measure the photon flux of the light source at the irradiation wavelength using a chemical actinometer or a calibrated photodiode.

-

Irradiate the sample for a specific time and monitor the change in absorbance at the absorption maximum of the forming isomer.

-

Calculate the number of molecules converted using the Beer-Lambert law.

-

The quantum yield is then calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.

Characterization Workflow

Caption: General workflow for synthesis and characterization.

Applications in Research and Development

The unique make it a highly attractive material for various applications:

-

Organic Electronics: Its efficient charge transport and light-responsive characteristics are crucial for the development of high-performance OLEDs and OPVs.

-

Fluorescent Dyes: The compound can be employed in the design of fluorescent probes for biological imaging, offering high stability and brightness.

-

Materials Science: It serves as a building block for advanced polymers and materials used in sensors and electronic devices due to its excellent conductivity and thermal stability.

Conclusion

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a photochromic diarylethene with significant potential in materials science and organic electronics. While a complete quantitative dataset of its photophysical properties is still emerging, the understanding of its photochromic mechanism and the properties of its cis isomer provide a strong foundation for its application and further research. The experimental protocols outlined in this guide offer a robust framework for the detailed characterization of this promising molecule, paving the way for its integration into next-generation light-responsive technologies.

References

photochromism mechanism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

An In-Depth Technical Guide to the Photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the photochromic mechanism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene family. Diarylethenes are at the forefront of photoresponsive materials research due to their remarkable thermal stability, high fatigue resistance, and rapid, reversible photo-switching capabilities, making them ideal candidates for applications in optical memory, molecular machines, and smart materials.[1][2][3][4]

The Fundamental Principle: A Light-Induced Metamorphosis

Photochromism is a reversible transformation of a chemical species between two forms, possessing different absorption spectra, induced by the absorption of electromagnetic radiation.[4] Diarylethenes, such as the title compound, exemplify a class of P-type photochromic molecules where the photogenerated isomers are thermally stable.[5] This thermal irreversibility is a critical attribute for applications like optical data storage, as it prevents the spontaneous erasure of information.[4]

The photo-switching action of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is predicated on a reversible 6π-electrocyclization reaction. The molecule exists in two primary states: a colorless, open-ring trans isomer and a colored, closed-ring isomer. The transition between these states is governed by specific wavelengths of light.

Structural Underpinnings of Photoactivity: The Role of Conformation

The ability of a diarylethene to undergo photocyclization is strictly dictated by its ground-state conformation. The two thienyl groups attached to the central ethene bridge can exist in two principal conformations: parallel and antiparallel.

-

Antiparallel Conformation: The two thienyl rings are oriented in opposite directions. This arrangement places the reactive carbon atoms (at the 2-position of the thiophene rings) in close enough proximity (typically less than 0.4 nm) to form a covalent bond upon photoexcitation.[6] This is the photoreactive conformer.

-

Parallel Conformation: The two thienyl rings are oriented in the same direction. In this state, the reactive carbons are too far apart for ring closure to occur. This is a photo-inactive conformer.

In solution, both conformers coexist in a dynamic equilibrium.[7][8] Consequently, the maximum quantum yield for the ring-closing reaction in solution is theoretically limited to approximately 0.5, as only the antiparallel population can react.[8] This conformational prerequisite is a cornerstone of the diarylethene switching mechanism.

Caption: Conformational equilibrium of the open-ring isomer in solution.

The Core Mechanism: A Photon-Driven Cyclization and Reversion

The reversible photoisomerization involves two distinct photochemical processes: a ring-closing reaction (photocyclization) and a ring-opening reaction (cycloreversion).

Photocyclization: From Colorless to Colored

-

Excitation: Upon irradiation with ultraviolet (UV) light, the open-ring isomer, specifically in its antiparallel conformation, absorbs a photon. This excites the molecule from its electronic ground state (S₀) to the first excited singlet state (S₁).

-

Electrocyclization: In the S₁ state, a rapid and efficient 6π-electrocyclization occurs. This is a conrotatory process, as dictated by the Woodward-Hoffmann rules, where the two thienyl rings rotate in the same direction to allow for the formation of a new carbon-carbon sigma bond.[1][6]

-

Formation of the Closed-Ring Isomer: This bond formation creates the closed-ring isomer. The key structural change is the transformation of the central hexatriene-like π-system into a more extensively conjugated cyclohexadiene-like system.[1]

-

Color Change: This extension of the π-conjugation lowers the HOMO-LUMO energy gap, causing a significant red shift in the molecule's absorption spectrum. A new absorption band appears in the visible region, resulting in the observed color change (e.g., to blue or purple).[3][9]

Caption: The photocyclization (ring-closing) reaction pathway.

Cycloreversion: Reverting to the Original State

-

Excitation: The colored, closed-ring isomer absorbs a photon of visible light corresponding to its new absorption band.

-

Ring Opening: This excitation promotes the molecule to an excited state where the newly formed sigma bond becomes labile. A photochemical ring-opening reaction occurs, breaking the C-C bond.

-

Restoration of the Open-Ring Isomer: This process regenerates the original open-ring isomer, restoring its less-conjugated π-system and causing the color to disappear. The molecule is now ready for another photocyclization event.

Caption: The cycloreversion (ring-opening) reaction pathway.

Quantitative Analysis and Spectroscopic Evidence

The photochromic process is characterized by distinct changes in the molecule's properties, which can be precisely measured.

UV-Vis Absorption Spectroscopy

This is the primary technique for observing the switching process.

-

Initial State: A solution of the open-ring isomer shows a strong absorption band in the UV region (e.g., ~335 nm).[3]

-

Upon UV Irradiation: As the photocyclization proceeds, the intensity of the UV peak decreases, while a new, broad absorption band emerges in the visible spectrum (e.g., ~600 nm).[3] The solution becomes colored.

-

Isosbestic Point: The presence of a clear isosbestic point, where the molar absorptivity of the two isomers is equal, indicates a clean, two-component reaction without significant side products.[3]

-

Upon Visible Light Irradiation: The visible absorption band diminishes, and the initial UV band is restored as the molecule reverts to its open-ring form.

Key Performance Metrics

| Property | Description | Significance |

| λmax (Open) | Wavelength of maximum absorption for the open-ring isomer. | Determines the required UV wavelength for ring-closing. |

| λmax (Closed) | Wavelength of maximum absorption for the closed-ring isomer. | Determines the color of the closed form and the visible light wavelength needed for ring-opening. |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. | A high quantum yield is desirable for fast and energy-efficient switching. For diarylethenes, Φ can approach 1.0 in the crystalline state where only the antiparallel conformer is present.[4][7][10] |

| Fatigue Resistance | The number of coloration/decoloration cycles a molecule can undergo before significant degradation. | Diarylethenes are known for excellent fatigue resistance, often exceeding 10,000 cycles.[4] However, prolonged irradiation can lead to the formation of by-products.[11] |

Experimental Protocol: Monitoring Photochromism with UV-Vis Spectroscopy

This protocol outlines the standard procedure for characterizing the photo-switching behavior of the title compound in solution.

Objective: To quantify the spectral changes and determine the photostationary state (PSS) upon UV and visible light irradiation.

Materials:

-

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

-

Spectroscopic grade solvent (e.g., Hexane, Tetrahydrofuran - THF)

-

Quartz cuvette (1 cm path length)

-

UV-Vis Spectrophotometer

-

UV lamp (e.g., 365 nm hand-held lamp or filtered Xenon lamp)

-

Visible light source with appropriate filter (e.g., >500 nm)

Procedure:

-

Solution Preparation: Prepare a dilute solution of the diarylethene in the chosen solvent (e.g., 2 x 10⁻⁵ M). The concentration should be adjusted to yield a maximum absorbance of ~1 for the open form.

-

Record Initial Spectrum: Place the cuvette in the spectrophotometer and record the full absorption spectrum. This represents the 100% open-ring isomer.

-

Photocyclization: a. Remove the cuvette and irradiate it with the UV light source for a defined period (e.g., 10 seconds). b. Return the cuvette to the spectrophotometer and record the spectrum again. c. Repeat step 3a-b, recording spectra at cumulative irradiation intervals until no further spectral changes are observed. This point is the photostationary state (PSS) under UV light.

-

Cycloreversion: a. Take the cuvette containing the solution at the PSS and irradiate it with the visible light source. b. Record the spectrum at intervals, similar to the cyclization step, until the spectrum returns to its original state.

Caption: Workflow for UV-Vis spectroscopic analysis of photo-switching.

Conclusion

The photochromism of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a highly efficient and robust process rooted in a reversible, light-induced 6π-electrocyclization reaction. The mechanism is critically dependent on the molecule adopting a photoreactive antiparallel conformation. The transformation between a colorless open-ring isomer and a colored closed-ring isomer is driven by UV and visible light, respectively, and is accompanied by dramatic and measurable changes in the electronic absorption spectrum. The exceptional thermal stability and fatigue resistance of this and related diarylethenes continue to make them elite candidates for the development of next-generation optical technologies.

References

- Kawai, S. H., et al. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. American Chemical Society.

- Irie, M., et al. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. The Journal of Physical Chemistry A - ACS Publications.

-

ResearchGate. (n.d.). Typical photocyclization and cycloreversion of diarylethenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals | Request PDF. Retrieved from [Link]

-

AIP Publishing. (n.d.). Photo-cycloreversion mechanism in diarylethenes revisited: A multireference quantum-chemical study at the ODM2/MRCI level. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of diarylethene 3b (photostationary state) in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures and UV-Vis absorbance spectra of the open-. Retrieved from [Link]

-

NIH. (2024). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. PMC. Retrieved from [Link]

-

MDPI. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum showing changes in diarylethene benzoate in.... Retrieved from [Link]

-

NIH. (2013). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

RSC Publishing. (2019). Photochromic dithienylethenes characterized by in situ irradiation NMR-spectroscopy and electrochemically induced responsiveness on gold substrates. Journal of Materials Chemistry C. Retrieved from [Link]

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proc Jpn Acad Ser B Phys Biol Sci, 86(5), 472-83. Retrieved from [Link]

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Fatigue Mechanism of Photochromic 1,2Bis(2,5-dimethyl-3-thienyl)perfluorocyclopentene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Photochromic Isomers: trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the distinct isomers of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a prominent member of the diarylethene class of photochromic compounds. Diarylethenes are renowned for their robust, thermally irreversible photo-switching capabilities, making them cornerstone materials for developing molecular switches, high-density optical data storage, and optoelectronic devices.[1][2] This document details the principles, experimental workflows, and data interpretation for a suite of spectroscopic methods, including UV-Visible, Nuclear Magnetic Resonance (NMR), Vibrational (FTIR/Raman), and Fluorescence spectroscopy. By elucidating the unique spectral signatures of the open-ring (cis) and closed-ring (trans) isomers, this guide serves as a critical resource for researchers and professionals engaged in the design, synthesis, and application of advanced photoactive materials.

Introduction: The Diarylethene Class and its Significance

Photochromic molecules, which undergo reversible structural transformations upon irradiation with light, are at the forefront of materials science innovation.[3] Among these, the diarylethene family is distinguished by its exceptional thermal stability in both isomeric forms and high resistance to photo-fatigue, allowing for thousands of reliable switching cycles.[3][4] The subject of this guide, 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, exemplifies these desirable properties.

The core mechanism involves a reversible 6π-electrocyclization reaction. One isomer, typically colorless or pale yellow, is the open-ring form (cis). Upon irradiation with ultraviolet (UV) light, it undergoes cyclization to form the intensely colored, closed-ring isomer (trans). This process can be reversed by exposing the closed-ring isomer to visible (Vis) light, returning it to the open-ring state. This light-mediated control over molecular structure and, consequently, electronic properties is the foundation of its utility. A thorough spectroscopic analysis is paramount to understanding and optimizing this behavior for any application.

Molecular Isomerization: A Light-Induced Transformation

The photochromism of this compound is rooted in the reversible isomerization between its open-ring and closed-ring forms. The trans isomer mentioned in the topic refers to the arrangement around the central C=C bond after cyclization, though in the broader diarylethene literature, the isomers are most commonly referred to as "open" and "closed". For clarity, this guide will use the open/closed nomenclature, corresponding to the cis and trans ethene structures, respectively.

-

Open-Ring Isomer (cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene): In this form, the two trimethyl-thienyl groups are connected by a dicyanoethene bridge. The π-conjugation is localized within each aromatic arm, resulting in absorption primarily in the UV region.[4]

-

Closed-Ring Isomer (trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene): UV irradiation triggers an electrocyclic reaction, forming a new covalent bond and creating a cyclohexadiene-like core. This extends the π-conjugation across the molecular backbone, causing a significant bathochromic (red) shift in absorption into the visible spectrum.[4]

The process is illustrated below:

Core Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for a complete analysis. The following workflow outlines the typical characterization process.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the primary tool for observing and quantifying the photochromic behavior of diarylethenes.

Principle & Causality: The technique measures the absorption of light as a function of wavelength. The distinct π-conjugated systems of the open and closed isomers give rise to vastly different absorption spectra. The open isomer absorbs in the UV range, while the extended conjugation of the closed isomer shifts the absorption to the visible range, resulting in the observed color change.[4][5]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic-grade solvent (e.g., hexane, toluene, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

-

Initial Spectrum: Record the absorption spectrum of the initial (open-ring) isomer.

-

Photocyclization: Irradiate the solution with a UV lamp (e.g., 365 nm). Record spectra at set time intervals until no further spectral change is observed, indicating the photostationary state (PSS) has been reached.

-

Cycloreversion: Irradiate the resulting solution (now containing the closed-ring isomer) with an appropriate visible light source (e.g., >480 nm) to induce the reverse reaction, monitoring the spectral change back to the initial state.

Data Interpretation:

-

The open isomer typically shows a strong absorption band below 400 nm.

-

Upon UV irradiation, this band decreases while a new, broad absorption band appears in the visible region (e.g., 500-650 nm), characteristic of the closed-ring isomer.[1][5]

-

The presence of a clean isosbestic point, where the absorbance does not change during the transformation, indicates a clean conversion between two species.

| Isomer | Typical λmax (nm) | Molar Absorptivity (ε) | Appearance |

| Open-Ring (cis) | < 400 | High | Colorless/Pale Yellow |

| Closed-Ring (trans) | 500 - 650 | Moderate to High | Blue/Purple/Green[4] |

| Table 1: Representative UV-Vis absorption data for diarylethenes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the isomers and can be used to monitor the conversion process.

Principle & Causality: NMR detects the chemical environment of specific nuclei (¹H, ¹³C). The significant structural rearrangement during isomerization—from two independent aromatic systems to a fused, more rigid structure—causes distinct changes in the chemical shifts (δ) of the protons and carbons, particularly those near the reactive centers.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Initial Spectra: Acquire ¹H, ¹³C, and optionally DEPT spectra for the pure open-ring isomer.

-

In-Situ Irradiation: To monitor the conversion, irradiate the NMR tube with a UV LED outside the spectrometer, then re-insert the tube and acquire spectra. Repeat until the photostationary state is reached.

-

DEPT Analysis: DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, aiding in the complete assignment of the ¹³C spectrum.[6][7]

Data Interpretation:

-

¹H NMR: The methyl protons on the thiophene rings are particularly sensitive reporters. In the closed-ring isomer, the newly formed stereocenters and the more rigid structure lead to shifts in their signals, often upfield.

-

¹³C NMR: The most dramatic change is observed for the two carbons that form the new single bond. In the open isomer, these are sp²-hybridized ethene carbons. In the closed isomer, they become sp³-hybridized aliphatic carbons, causing a significant upfield shift. The cyano (-C≡N) carbon signal will also shift upon isomerization.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy probes the molecular vibrations of the isomers, offering a sensitive fingerprint of their functional groups and overall structure.

Principle & Causality: Infrared (IR) absorption and Raman scattering occur at frequencies corresponding to the vibrational modes of the molecule. The formation of a new C-C single bond and the increased rigidity of the closed-ring isomer alter the vibrational landscape. The cyano group (-C≡N) is an excellent vibrational probe due to its strong, characteristic stretching frequency.

Experimental Protocol:

-

FTIR: Samples can be analyzed as a solid (mixed with KBr and pressed into a pellet) or in a solution cell with appropriate windows (e.g., NaCl).

-

Raman: Samples are typically analyzed in solution (glass vial or cuvette) or as a solid. Raman is particularly advantageous for aqueous solutions due to water's weak Raman scattering.

-

Data Acquisition: Spectra are recorded for both the open and closed isomers (after irradiation).

Data Interpretation:

-

Cyano Stretch (νC≡N): The most prominent feature is the stretching vibration of the nitrile group, typically found around 2200-2240 cm⁻¹. The electronic environment change upon cyclization is expected to cause a small but detectable shift in this frequency.

-

Thiophene Ring Modes: Vibrations associated with the C=C and C-S stretching of the thiophene rings will be altered due to the change in conjugation and strain upon ring closure.

-

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing the low-frequency "breathing" modes of the ring systems, which are sensitive to the overall molecular conformation.

Fluorescence Spectroscopy

Many diarylethenes exhibit fluorescence photoswitching, a property of immense interest for super-resolution imaging and sensing applications.

Principle & Causality: Fluorescence is the emission of light from a molecule after it has absorbed light. Often, one isomer (typically the open form) is fluorescent while the other is not. This "on/off" switching is because the closed-ring isomer often has efficient non-radiative decay pathways that quench fluorescence.[8] Some diarylethenes, however, exhibit a "turn-on" mechanism where the closed isomer is fluorescent.[8][9]

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution (10⁻⁶ to 10⁻⁷ M) in a spectroscopic-grade solvent to avoid concentration-quenching effects.

-

Acquire Spectra: Record the emission spectrum of the open isomer by exciting at its absorption maximum (λex).

-

Irradiate and Re-measure: Irradiate the sample in the cuvette with UV light to convert it to the closed form. Record the new emission spectrum (using the same λex).

-

Quantum Yield: Determine the fluorescence quantum yield (ΦF) for the emissive species using a standard reference (e.g., quinine sulfate).

Data Interpretation:

-

A significant decrease (or increase) in fluorescence intensity upon UV irradiation is the hallmark of a molecular fluorescence switch.

-

The change in fluorescence can be correlated with the conversion percentage determined by UV-Vis spectroscopy to confirm the switching mechanism.

| Isomer | Fluorescence Property | Typical Quantum Yield (ΦF) |

| Open-Ring (cis) | Often Fluorescent ("On") | 0.05 - 0.5 |

| Closed-Ring (trans) | Often Non-Fluorescent ("Off") | < 0.01 |

| Table 2: Representative fluorescence switching behavior in diarylethenes. |

Advanced Characterization: Crystallography and Computation

-

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state.[10] Crystal structures are available in databases for both the cis and trans forms of the target molecule, confirming the geometric changes upon isomerization.[11][12]

-

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that complement experimental findings.[13] They can be used to:

-

Predict UV-Vis and vibrational spectra, aiding in the assignment of experimental bands.

-

Calculate NMR chemical shifts.

-

Visualize the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) to explain the electronic transitions.

-

Model the reaction pathway of the photocyclization reaction.

-

Summary and Outlook

The spectroscopic analysis of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and its open-ring isomer is a paradigmatic example of molecular characterization. Each technique provides a unique and complementary piece of the puzzle:

-

UV-Vis reveals the dynamic photochromic behavior and its kinetics.

-

NMR provides irrefutable proof of the structural transformation.

-

Vibrational Spectroscopy offers a fingerprint of the functional groups.

-

Fluorescence Spectroscopy demonstrates the potential for photoswitchable emission.

A comprehensive understanding derived from these methods is not merely an academic exercise; it is the foundation for the rational design of next-generation materials. For drug development professionals, photoswitchable molecules offer pathways to photopharmacology. For materials scientists, they are the building blocks of optical memory and smart materials. The protocols and interpretive frameworks detailed in this guide provide the necessary tools to harness the potential of these remarkable molecular machines.

References

- ResearchGate. (n.d.). Molecular structures and UV-Vis absorbance spectra of the open- and closed-ring isomers of diarylethenes (o-DAE and c-DAE).

-

MDPI. (2024, November 3). All-Visible-Light-Activated Diarylethene Photoswitches. Retrieved from [Link]

-

ChemistryViews. (2020, July 11). Triplet-Sensitized Photochromism of Diarylethenes. Retrieved from [Link]

-

Irie, M. (2006). Photochromism of diarylethene molecules and crystals. PMC - PubMed Central - NIH. Retrieved from [Link]

- ResearchGate. (n.d.). Absorption spectral changes of diarylethenes 1 – 3 by photoirradiation with UV–vis in hexane (2.0 × 10⁻⁵ M).

- Amanote Research. (n.d.). Synthesis and Photochromic Properties of Diarylethene.

-

PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Photochromism of a Novel Diarylethene Compound Containing Terminal Benzothiazole Unit | Request PDF.

-

RSC Publishing. (n.d.). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units. Retrieved from [Link]

- ResearchGate. (n.d.). (left) 1 H-NMR spectra in deuterated chloroform between 27 and 87 1C;....

-

PubChem. (n.d.). cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Results Page. Retrieved from [Link]

-

ACS Publications. (n.d.). Optical and Electrochemical Properties of cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

-

PubMed. (n.d.). Vibrational spectroscopy and quantum chemical studies of 1,6,7,12,13,18-hexaazatrinaphthylene and related compounds. Retrieved from [Link]

-

MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Beilstein Journals. (2022, August 18). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Retrieved from [Link]

-

NIH. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

-

YouTube. (2020, August 7). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]

-

Linac Coherent Light Source. (n.d.). cis-1,2-Dicyano-1,2-bis-(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

- ResearchGate. (n.d.). Vibrational spectroscopy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triplet-Sensitized Photochromism of Diarylethenes - ChemistryViews [chemistryviews.org]

- 3. mdpi.com [mdpi.com]

- 4. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and photochromism of a turn-on fluorescent diarylethene having benzo[b]selenophene groups as the aryl units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 14122209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 44630141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Vibrational spectroscopy and quantum chemical studies of 1,6,7,12,13,18-hexaazatrinaphthylene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

An In-depth Technical Guide to the Thermal Stability of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

Authored by: A Senior Application Scientist

Foreword

The ever-evolving landscape of molecular electronics and photopharmacology continually seeks materials with robust, predictable, and tunable properties. Among these, diarylethenes have emerged as a prominent class of photochromic molecules, offering the potential for high-density optical data storage, molecular switches, and light-responsive therapeutic agents. The compound trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene stands as a promising candidate within this family, distinguished by its specific substitution pattern which is anticipated to influence its electronic and stability characteristics.

However, for any practical application, particularly those involving repeated operational cycles or integration into devices that may experience thermal fluctuations, a thorough understanding of a molecule's thermal stability is not merely advantageous—it is critical. The thermal stability dictates the operational window, shelf-life, and overall reliability of the final application. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the . While specific experimental data for this particular molecule is not extensively reported in publicly accessible literature, this document outlines the authoritative methodologies and theoretical considerations necessary to conduct a thorough and meaningful assessment.

Introduction to the Compound and the Importance of Thermal Stability

trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a diarylethene derivative characterized by a central ethene bridge substituted with two cyano groups and flanked by two trimethyl-substituted thienyl (thiophene) rings. This molecular architecture is significant; the thienyl moieties are known to participate in photo-induced 6π-electrocyclization reactions, while the cyano groups can influence the electronic properties and potentially the kinetics of isomerization.

The core functionality of many diarylethenes lies in their ability to undergo reversible isomerization between a thermally stable trans (or open) form and a light-induced cis (or closed) form.[1][2] The thermal stability of both isomers is paramount. For the trans isomer, high thermal stability is essential to prevent spontaneous conversion or degradation in the absence of a light stimulus. Any thermal instability could lead to a loss of the material's initial state, compromising its function in applications like long-term data storage.

This guide will focus on establishing a robust experimental and theoretical framework to quantify the thermal stability of the trans isomer of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound is presented in Table 1. A high-purity sample is fundamental for accurate thermal analysis.

| Property | Value | Source |

| IUPAC Name | (E)-2,3-bis(2,4,5-trimethylthiophen-3-yl)but-2-enedinitrile | [3] |

| CAS Number | 112440-50-3 | [4][5][6] |

| Molecular Formula | C₁₈H₁₈N₂S₂ | [3][4][5] |

| Molecular Weight | 326.48 g/mol | [3][4][5] |

| Appearance | Light yellow to orange powder/crystal | [4][5] |

| Melting Point | 166 - 170 °C | [4][5] |

| Purity | ≥ 97% (commercially available) | [4][5] |

Theoretical Foundations of Thermal Events in Diarylethenes

The thermal behavior of diarylethenes such as trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is primarily governed by two potential phenomena: thermal isomerization and thermal decomposition.

Thermal Isomerization

While the trans isomer is generally the more thermodynamically stable ground state for diarylethenes, thermal energy can, in some cases, provide the activation energy needed to overcome the rotational barrier of the central double bond, leading to a trans-to-cis isomerization.[1] This process is often reversible. The kinetics of such an isomerization can be studied using techniques like Differential Scanning Calorimetry (DSC), which can detect the endothermic or exothermic heat flow associated with this transition.[7][8]

Thermal Decomposition

At higher temperatures, all organic molecules will undergo irreversible chemical degradation. For trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, the onset of decomposition marks the upper limit of its thermal stability. Thermogravimetric Analysis (TGA) is the primary technique for determining this temperature by precisely measuring the mass of a sample as a function of increasing temperature.[9]

Experimental Workflow for Comprehensive Thermal Stability Assessment

A multi-faceted approach utilizing both TGA and DSC is essential for a complete picture of the thermal stability. The following protocols are designed to be self-validating and provide a clear, causal link between experimental choices and the data obtained.

Caption: Experimental workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the high-purity trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other potential phase transitions such as thermal isomerization.[10][11]

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 30 °C. Ramp the temperature to 200 °C (above the known melting point) at 10 °C/min. This will erase the sample's thermal history.

-

Cool: Cool the sample from 200 °C to 30 °C at 10 °C/min.

-

Second Heat: Ramp the temperature from 30 °C to a temperature just below the onset of decomposition determined by TGA, at 10 °C/min. The second heating scan provides data on the intrinsic thermal properties of the material.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Interpretation and Expected Results

The data from TGA and DSC will provide quantitative measures of the compound's thermal stability.

Interpreting TGA Data

The TGA curve plots the percentage of initial mass remaining against temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs.

Table 2: Hypothetical TGA Data Summary

| Parameter | Expected Value | Interpretation |

| T_onset (5% mass loss) | > 200 °C | The temperature at which significant decomposition begins. |

| Residue at 600 °C | < 5% | Indicates nearly complete decomposition of the organic material. |

Interpreting DSC Data

The DSC thermogram plots heat flow against temperature. Endothermic events (heat absorbed) appear as peaks, while exothermic events (heat released) appear as valleys.

-

Melting (T_m): A sharp endothermic peak corresponding to the melting point range (expected around 166-170 °C).[4][5]

-

Isomerization: A broader, lower-energy peak (either endothermic or exothermic) could indicate a solid-state isomerization event. If this occurs before the melting point, it would be of significant interest.

-

Decomposition: A series of complex, often exothermic, peaks at higher temperatures, corroborating the TGA data.

Table 3: Hypothetical DSC Data Summary (from Second Heating Scan)

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Melting | ~165 | ~168 | (Endothermic) | Solid-to-liquid phase transition. |

| Decomposition | > 200 | - | (Exothermic) | Onset of irreversible degradation. |

Potential Thermal Degradation Pathways

While the exact degradation pathway would require advanced analytical techniques (e.g., TGA-MS, Pyrolysis-GC-MS) for elucidation, a scientifically plausible pathway can be proposed based on the known chemistry of thiophene and related structures.[12] Under thermal stress, weaker bonds are likely to cleave first.

Potential degradation initiation points could include:

-

Cleavage of the thienyl-ethene bond.

-

Fragmentation of the trimethyl-substituted thiophene ring.

-

Reactions involving the cyano groups.

Caption: A proposed high-level thermal degradation pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for assessing the . By employing the detailed TGA and DSC protocols, researchers can obtain critical data on the onset of decomposition and identify any thermally induced phase transitions. This information is indispensable for defining the operational limits of this promising photochromic material and is a crucial step in its journey from the laboratory to real-world applications. The proposed methodologies ensure that the resulting data is both reliable and directly applicable to the challenges faced by materials scientists and drug development professionals.

References

- ResearchGate. (2025).

- PubChem. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

- Chem-Impex. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

- Garcia-Amorós, J., et al. (2022).

- NETZSCH Analyzing & Testing. (2012). Investigations on UV-Curing Systems by Means of Photo-Differential Scanning Calorimetry (Photo-DSC).

- Chem-Impex. trans-1,2-dicyano-1,2-bis(2,4,5-triméthyl-3-thiényl)éthène.

- Wang, Y., et al. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Ecotoxicology and Environmental Safety.

- Wikipedia. Differential scanning calorimetry.

- Wackett, L.P. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. In: Wiley Encyclopedia of Chemical Biology.

- Wikipedia. Diarylethene.

- Irie, M. (2000). Photochromism of diarylethene molecules and crystals. Chemical Reviews.

- Wikipedia. Thermogravimetric analysis.

- Setaram Instrumentation. An overview of Differential Scanning Calorimetry - DSC.

- ChemicalBook. TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE.

Sources

- 1. Diarylethene - Wikipedia [en.wikipedia.org]

- 2. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 14122209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. TRANS-1,2-DICYANO-1,2-BIS(2,4,5-TRIMETHYL-3-THIENYL)ETHENE | 112440-50-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochromism of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene: A Thermally Irreversible Molecular Switch

Executive Summary

This technical guide provides a comprehensive overview of the cis-trans isomerization and photochromic properties of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, a member of the diarylethene family of molecular switches. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental principles and practical applications of photoresponsive molecules.

The core of this guide focuses on the unique photochromic behavior of this compound, which involves a reversible transformation between a colorless open-ring form and a colored closed-ring form upon irradiation with ultraviolet (UV) and visible light. A key characteristic of this and other diarylethenes is the thermal irreversibility of the isomerization process, making it a highly stable and reliable molecular switch. This guide will delve into the physicochemical properties of the different isomers, the mechanism and kinetics of the photoisomerization, and detailed experimental protocols for its synthesis and characterization. Furthermore, potential applications in molecular switching, optical data storage, and photoresponsive materials will be explored.

Introduction to Diarylethene Photochromism

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation.[1] Diarylethenes are a prominent class of photochromic molecules that have garnered significant attention due to their exceptional thermal stability and fatigue resistance.[2]

The Diarylethene Family

Diarylethenes are characterized by a central carbon-carbon double bond connecting two aromatic rings. The nature of these aromatic rings plays a crucial role in the photochromic properties of the molecule. In the case of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene, the aryl groups are substituted thiophene rings.

The Photocyclization Reaction

The photochromism of diarylethenes is not a simple cis-trans isomerization but rather a photocyclization reaction. Upon irradiation with UV light, the cis-isomer of the open-ring form undergoes a 6π-electrocyclization to form a colored, closed-ring isomer. This process is reversible, and the closed-ring isomer can revert to the open-ring form upon irradiation with visible light.[1]

Thermal Irreversibility

A defining feature of diarylethenes with heterocyclic aryl groups, such as thiophene, is the thermal irreversibility of their photochromic reaction. The closed-ring isomer is thermally stable and does not revert to the open-ring form in the absence of light.[1] This property is essential for applications that require long-term stability of both states, such as in optical memory devices.[2]

Key Performance Metrics

The performance of a photochromic molecule is evaluated by several key metrics:

-

Quantum Yield (Φ): This represents the efficiency of the photochemical reaction, defined as the number of molecules undergoing a specific photoreaction per photon absorbed.[3]

-

Fatigue Resistance: This refers to the number of switching cycles a molecule can undergo before degradation. Diarylethenes are known for their excellent fatigue resistance, often capable of withstanding thousands of cycles.[2]

-

Response Time: This is the time required for the photoisomerization to occur, which for diarylethenes is typically in the picosecond timescale.[1]

Physicochemical Properties of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene Isomers

The photochromic system of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene consists of two main states: the open-ring form, which exists as cis and trans isomers, and the closed-ring form.

The Open-Ring Isomers (Cis and Trans)

The open-ring isomers are typically colorless or pale yellow solids. The cis-isomer is the photoactive form that undergoes cyclization.

| Property | cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene |

| CAS Number | 112440-46-7 | 112440-50-3 |

| Molecular Formula | C₁₈H₁₈N₂S₂ | C₁₈H₁₈N₂S₂ |

| Molecular Weight | 326.48 g/mol | 326.48 g/mol |

| Appearance | Light yellow to brown powder/crystal | Light yellow to orange powder/crystal |

| Melting Point | 120.0 - 124.0 °C | 166 - 170 °C |

The Closed-Ring Isomer

The closed-ring isomer is formed upon UV irradiation of the cis-open-ring isomer. This isomer is intensely colored due to the extended π-conjugation across the newly formed cyclic system. For diarylethenes with thiophene moieties, the closed-ring form typically exhibits a strong absorption band in the visible region.

The Photoisomerization Mechanism and Kinetics

The photoisomerization of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a highly efficient and rapid process that can be controlled by light.

The Photocyclization Pathway (Open → Closed)

Upon absorption of a UV photon, the cis-isomer of the open-ring form is excited to a higher electronic state. From this excited state, it undergoes a conrotatory 6π-electrocyclization to form the closed-ring isomer. This reaction is governed by the Woodward-Hoffmann rules.

The Cycloreversion Pathway (Closed → Open)

The reverse reaction, known as cycloreversion or ring-opening, is induced by irradiating the closed-ring isomer with visible light of a wavelength corresponding to its absorption maximum. This process also proceeds through an excited state and results in the formation of the open-ring cis-isomer.

Quantum Yield and Efficiency

| Process | Typical Wavelength | Typical Quantum Yield (Φ) for Dithienylethenes |

| Photocyclization (Open → Closed) | UV light (~313-365 nm) | 0.2 - 0.6 |

| Cycloreversion (Closed → Open) | Visible light (>450 nm) | 0.01 - 0.1 |

Note: The values in this table are representative of the dithienylethene class and may not be the exact values for the title compound.

Reaction Dynamics

The photoisomerization of diarylethenes is an ultrafast process, occurring on the femtosecond to picosecond timescale.[1] This rapid response is a significant advantage for applications requiring high-speed switching.

Experimental Protocols and Characterization

This section outlines the general procedures for the synthesis and photochemical investigation of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene.

Synthesis of Cis- and Trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

A common method for the synthesis of symmetric diarylethenes involves the reductive coupling of a corresponding thiophene derivative. A plausible synthetic route is outlined below.

Step-by-step Protocol (Hypothetical):

-

Synthesis of 3-acetyl-2,4,5-trimethylthiophene: This precursor can be synthesized via Friedel-Crafts acylation of 2,3,5-trimethylthiophene.

-

Oxidative coupling: The acetylthiophene derivative can be coupled to form a 1,4-dione.

-

Conversion to the dicyanoethene: The dione can be treated with a cyanating agent, such as tosyl cyanide, to yield the dicyanoethene derivative. The reaction may yield a mixture of cis and trans isomers that can be separated by column chromatography.

Inducing and Monitoring Photoisomerization

Protocol:

-

Sample Preparation: Prepare a dilute solution of the cis- or trans-isomer in a suitable solvent (e.g., hexane or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. The open-ring form will be colorless and show absorption only in the UV region.

-

Photocyclization: Irradiate the solution with a UV lamp (e.g., at 365 nm). Monitor the changes in the UV-Vis spectrum at regular intervals. A new absorption band in the visible region will appear, corresponding to the formation of the colored closed-ring isomer.

-

Photostationary State: Continue irradiation until no further changes in the spectrum are observed. This indicates that the photostationary state has been reached.

-

Cycloreversion: Irradiate the colored solution with visible light (e.g., with a lamp equipped with a >450 nm cut-off filter). The visible absorption band will decrease as the closed-ring isomer reverts to the open-ring form.

Spectroscopic Characterization

The open-ring isomers of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene are expected to be colorless, with absorption maxima in the UV region. Upon photocyclization, the closed-ring isomer will exhibit a strong absorption band in the visible spectrum, leading to a colored solution.

| Isomer | Expected λmax | Appearance |

| Open-ring (cis/trans) | ~250-350 nm | Colorless |

| Closed-ring | ~500-600 nm | Colored (e.g., red, blue, or purple) |

Note: The exact λmax will depend on the solvent and specific substitution pattern.

¹H NMR spectroscopy is a powerful tool to distinguish between the cis, trans, and closed-ring isomers.

-

trans-isomer: Due to its C₂h symmetry, the two thienyl groups are equivalent, leading to a simpler spectrum with a single set of signals for the methyl and thienyl protons.

-

cis-isomer: The C₂v symmetry also results in equivalent thienyl groups, but the chemical shifts of the protons will differ from those of the trans-isomer due to different spatial arrangements.

-

Closed-ring isomer: The formation of the new single bond breaks the symmetry, making the two thienyl moieties inequivalent. This will result in a more complex spectrum with two distinct sets of signals for the methyl and thienyl protons. The chemical shifts of the protons on the newly formed stereocenters will also be characteristic.

Applications in Research and Drug Development

The robust and reliable photoswitching behavior of 1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene and related diarylethenes makes them promising candidates for a variety of applications.

Molecular Switches

Diarylethenes can be incorporated into larger molecular systems to control their properties with light. This includes modulating catalytic activity, molecular recognition, and self-assembly.

Optical Data Storage

The thermal stability of both isomers allows for the development of high-density optical data storage media. Information can be written with UV light (formation of the colored state) and erased with visible light. The non-destructive readout can be achieved by using a wavelength of light that is not absorbed by either isomer.[2]

Photoswitchable Materials

By incorporating diarylethene units into polymers, gels, and other materials, it is possible to create materials whose macroscopic properties (e.g., color, shape, and permeability) can be controlled by light.

Drug Development and Photopharmacology

While still an emerging field, the concept of photopharmacology aims to use light to control the activity of drugs with high spatiotemporal precision. A photoswitch like a diarylethene could be incorporated into a drug molecule to render it active or inactive depending on the light conditions. This could potentially reduce side effects and improve therapeutic efficacy.

Conclusion

1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene is a compelling example of a diarylethene-based molecular switch with significant potential for a wide range of applications. Its key attributes, including thermal irreversibility, high fatigue resistance, and rapid photoresponse, make it an ideal candidate for use in advanced materials and technologies. This guide has provided a detailed overview of its photochromic properties, from the fundamental mechanism of photocyclization to practical experimental considerations. Further research into this and similar molecules will undoubtedly lead to new innovations in the fields of materials science, nanotechnology, and medicine.

References

-

Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]

-

Pu, S., et al. (2018). Progress on photochromic diarylethenes with aggregation induced emission. Frontiers of Materials Science, 12(4), 325-336. [Link]

-

Zhang, J., et al. (2015). Measuring the Cyclization Quantum Yield of Photochromic Diarylethene. Journal of Chemical Education, 92(9), 1573-1576. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract